N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
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Overview
Description
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a methoxyphenyl group. The final step involves the attachment of the asparagine moiety through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions yield various derivatives with different functional groups.
Scientific Research Applications
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-beta-asparagine
- **N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-glutamine
Uniqueness
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is unique due to its specific structural features, such as the combination of a thiazole ring and an asparagine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound involves several critical steps:
- Preparation of the Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate thioketones and aldehydes.
- Functionalization : The methoxyphenyl group is introduced via electrophilic aromatic substitution.
- Attachment of Asparagine : The final step involves the coupling of the asparagine moiety, typically through amide bond formation.
The compound's structure can be summarized as follows:
Component | Structure |
---|---|
Thiazole Ring | Thiazole |
Methoxyphenyl Group | Methoxyphenyl |
Asparagine Moiety | Asparagine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting signal transduction and gene expression.
- Receptor Modulation : It has been observed to interact with receptors that play roles in inflammation and cancer progression.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties : Studies have shown that this compound induces apoptosis in cancer cells. For instance, a study demonstrated that it caused significant DNA fragmentation and increased caspase activity in treated cells, indicating a mechanism of programmed cell death .
- Table 1: Apoptotic Induction
Compound Percentage of Apoptotic Cells DNA Fragmentation (%) This compound 59.5% 30.5% Etoposide 32% 9.5% - Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways, which could be relevant in conditions like arthritis .
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
- A study conducted on human cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations, with notable selectivity towards malignant cells compared to normal cells .
- Another investigation focused on its role in modulating inflammatory responses in animal models of arthritis, showing reduced swelling and pain indicators when treated with this compound .
Properties
IUPAC Name |
3-(2-hydroxyethylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-11-4-2-10(3-5-11)13-9-25-16(18-13)19-15(23)12(8-14(21)22)17-6-7-20/h2-5,9,12,17,20H,6-8H2,1H3,(H,21,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZLVBBSPMXVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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